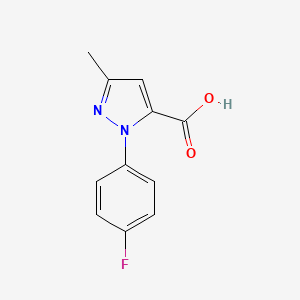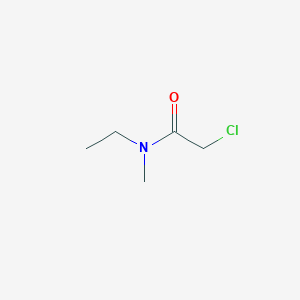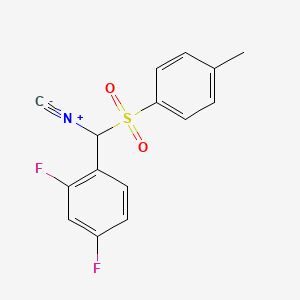![molecular formula C7H9NO2 B1322774 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 1367697-62-8](/img/structure/B1322774.png)
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Descripción general
Descripción
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid group. It has been extensively studied for its applications in various fields, including chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
The primary targets of 2-Azabicyclo[22It’s known that this compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .
Mode of Action
The compound undergoes a series of reactions to interact with its targets. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[22The compound is known to undergo a novel skeletal rearrangement under acidic conditions . This rearrangement could potentially affect various biochemical pathways, especially those involving carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[22Given its role as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues , it can be inferred that the compound may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. For instance, the compound undergoes a novel skeletal rearrangement under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, temperature may also play a role, as certain reactions involving the compound are carried out under heated conditions .
Análisis Bioquímico
Biochemical Properties
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of carbocyclic nucleosides . It interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. For instance, it has been used in the chemoenzymatic synthesis of carbovir, a therapeutic drug . The interactions between this compound and enzymes are often characterized by specific binding affinities and catalytic activities, which are essential for the synthesis of target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and activity of certain proteins within cells, thereby altering cellular responses and metabolic pathways . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to bind to active sites of enzymes and alter their conformation is a key aspect of its mechanism of action. Additionally, changes in gene expression induced by this compound can lead to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo stereospecific rearrangements under certain conditions, which may affect its activity and interactions with biomolecules . Understanding these temporal effects is crucial for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are important considerations for determining the optimal dosage for therapeutic use. Animal studies provide valuable insights into the compound’s safety and efficacy at different dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . It can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in the synthesis of carbocyclic nucleosides highlights its importance in nucleotide metabolism and its potential impact on cellular energy balance and genetic material synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. The subcellular distribution of this compound is a key factor in its biochemical activity and its potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-cyclopentadiene with cyanogen chloride, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as dichloromethane and acetic acid, with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in rearrangement reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aroyl chloride, trifluoroacetic acid, and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of this compound include 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives and 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones . These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of carbocyclic nucleosides and other complex organic molecules . In biology, it is studied for its potential as a building block for bioactive compounds . In medicine, it is used in the synthesis of therapeutic drugs, including antiviral and anticancer agents . Additionally, it has applications in the pharmaceutical industry as a precursor for various drug candidates .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid include 2-Azabicyclo[2.2.1]hept-5-en-3-one, 4-Amino-2-cyclopentene-1-carboxylic acid lactam, and 2-Azabicyclo[2.2.1]hept-2-yl)ethanol .
Uniqueness: What sets this compound apart from similar compounds is its specific bicyclic structure, which includes both a nitrogen atom and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting chemical transformation do 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo under acidic conditions?
A1: These derivatives, when treated with trifluoroacetic acid, undergo a stereospecific rearrangement. This results in the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This unusual transformation essentially expands the ring system and introduces an oxygen atom into the structure. [] You can learn more about the proposed mechanism and reaction conditions in the research article:
Q2: Can 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives participate in other types of reactions?
A2: Yes, they can! For instance, 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene reacts with trifluoroacetic acid in heated benzene to yield 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels-Alder cycloaddition. [] This highlights the versatility of these compounds as building blocks in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




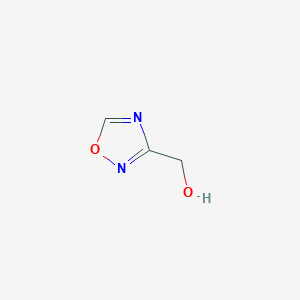
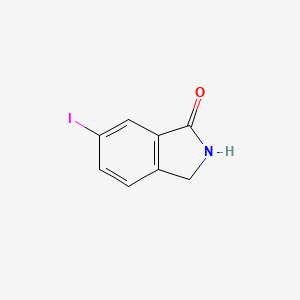
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

